molecular formula C17H26N6O4 B029645 Pentosidine CAS No. 124505-87-9

Pentosidine

Katalognummer: B029645
CAS-Nummer: 124505-87-9
Molekulargewicht: 378.4 g/mol
InChI-Schlüssel: AYEKKSTZQYEZPU-RYUDHWBXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentosidine is an advanced glycation end-product (AGE) formed via non-enzymatic reactions between pentoses (e.g., ribose) and amino acid residues (lysine and arginine), creating a cross-linked imidazo[4,5-b]pyridinium structure . It accumulates in tissues such as collagen-rich bone, skin, and plasma proteins, correlating with aging, oxidative stress, and diseases like diabetes, renal failure, and osteoarthritis . This compound serves as a biomarker for carbonyl stress, tissue stiffness, and long-term complications in chronic conditions .

Vorbereitungsmethoden

Isolation of Pentosidine from Biological Tissues

Acid Hydrolysis of Collagen

This compound was first isolated from acid-hydrolyzed collagen, particularly from insoluble dura mater collagen, due to its resistance to acid degradation . The process involves treating collagen with 6 M hydrochloric acid at 110°C for 18 hours, which breaks peptide bonds while preserving the this compound structure . After hydrolysis, the material is evaporated, reconstituted in water, and subjected to sequential purification steps.

Purification Techniques

Purification employs a combination of chromatography methods:

  • Size-Exclusion Chromatography : Sephadex G50 separates hydrolyzed collagen components by molecular weight .

  • Cation-Exchange Chromatography : SP-5PW columns elute this compound using a sodium chloride gradient (0–0.6 M) in acetate buffer (pH 4.7) .

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with fluorescence detection (excitation: 335 nm, emission: 385 nm) isolate this compound at nmol/g protein levels .

Table 1: Isolation Parameters from Collagen

ParameterConditionsSource
Hydrolysis6 M HCl, 110°C, 18 h
Purification SequenceSephadex G50 → Cation Exchange → HPLC
Detection Limit20 nmol/g protein

Chemical Synthesis of this compound

Ribose-Mediated Condensation

The earliest synthetic route involves non-enzymatic glycation of ribose with lysine and arginine at 80°C and pH 7.4 . The reaction forms an imidazopyridinium intermediate, which is purified via Dowex 50×4 resin (H⁺ form) and Bio-Gel P-2 chromatography . This method mirrors physiological conditions but yields unquantified amounts due to competing side reactions.

Multi-Step Organic Synthesis

A five-step synthesis constructs the this compound framework in 75% overall yield . Starting with a heterocyclic precursor, key steps include:

  • Nucleophilic Substitution : Introducing arginine and lysine sidechains.

  • Cyclization : Forming the imidazo[4,5-b]pyridine core under basic conditions .

Palladium-Catalyzed Tandem Cross-Coupling

A high-yielding six-step synthesis starts with 3-amino-2-chloropyridine . Palladium catalysis enables a tandem cross-coupling/cyclization reaction, efficiently constructing the imidazo[4,5-b]pyridine core in one pot . This method achieves near-quantitative yields and scales well for industrial production.

Table 2: Comparison of Synthetic Methods

MethodStepsKey ReagentsYieldSource
Ribose Condensation1Ribose, Lysine, ArginineN/A
Multi-Step Organic5Heterocyclic precursors75%
Pd-Catalyzed Coupling63-Amino-2-chloropyridine>90%

Analytical Validation of Prepared this compound

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR verify the imidazopyridinium structure and pentose moiety .

  • Mass Spectrometry (MS) : High-resolution FAB-MS confirms the molecular ion at m/z 379.2069 (C₁₇H₂₇N₆O₄) .

  • UV-Vis and Fluorescence Spectroscopy : Native and synthetic this compound show identical spectra (λmax = 325 nm, fluorescence at 385 nm) .

Quantification Techniques

  • LC-MS/MS : A sensitive method quantifies total serum this compound with a limit of detection (LOD) of 2 nM and precision (%CV < 6.5%) . Isotope-labeled D₃-pentosidine serves as an internal standard .

  • Competitive ELISA : Antibodies specific to this compound enable detection in glycated proteins (working range: 0.1–100 pmol) .

Comparative Analysis of Preparation Methods

Efficiency and Scalability

  • Isolation : Suitable for small-scale studies but limited by collagen availability and low yields .

  • Ribose Condensation : Mimics natural formation but lacks reproducibility for large-scale use .

  • Multi-Step Synthesis : Moderate yields but requires complex purification .

  • Pd-Catalyzed Synthesis : Industrial-scale potential due to high yields and minimal byproducts .

Applications in Research

  • Biomarker Studies : LC-MS/MS quantification in serum correlates with tissue this compound levels .

  • Therapeutic Development : Synthetic this compound aids in creating AGE inhibitors .

Analyse Chemischer Reaktionen

Formation Mechanism

Pentosidine arises from cross-linking between arginine and lysine residues via reactions with reducing sugars or their fragmentation products:

Reaction StageKey ReactantsProductsConditions
Initial glycationGlucose, ribose, or ascorbateSchiff basesNeutral pH, 37°C
Amadori rearrangementSchiff basesKetoamines (e.g., fructosamine)Prolonged heating
Sugar fragmentation3-Deoxyglucosone, glyoxalα-Dicarbonyl intermediatesOxidative environments
Cross-linkingArginine + lysine + pentose derivativesThis compoundAnaerobic conditions enhance yield

Key findings:

  • Ribose generates this compound 10× faster than glucose in vitro due to its higher reactivity .
  • Ascorbic acid autoxidation produces this compound precursors, linking vitamin C metabolism to AGE formation .
  • Cross-linking efficiency depends on arginine/lysine molar ratios, with optimal yields at 1:1 .

Chemical Inhibitors

CompoundMechanismEfficacy
AminoguanidineTraps α-dicarbonyl intermediates70% reduction in vitro
PyridoxamineScavenges reactive carbonyls55% suppression in animal models
CarnosineCompetes with lysine for glycation40% inhibition in collagen assays

Degradation Pathways

  • Renal clearance : 80% of intravenously administered this compound is excreted in urine within 72 hours, primarily as metabolites .
  • Proteolytic digestion : Pronase E increases immunoreactive this compound by 300%, suggesting protein-bound forms resist hydrolysis .

Analytical Detection Methods

MethodSensitivityApplicationsLimitations
HPLC-fluorescence0.1 pmol/mgTissue collagen analysis Requires acid hydrolysis
LC-MS/MS6.24 pmol/mLSerum/urine quantification High equipment costs
Competitive ELISA0.1–100 pmolClinical screening Cross-reactivity with AGE analogs

Implications in Disease

  • Diabetes : Skin collagen this compound levels correlate with retinopathy severity (r=0.82, P<0.01) and arterial stiffness .
  • Osteoporosis : Urinary this compound predicts vertebral fractures (OR=1.59, 95% CI=1.22–2.07) independent of bone density .
  • Uremia : Plasma levels reach 2,630 nmol/L vs. 151 nmol/L in controls due to impaired renal clearance .

Synthetic Models

In vitro synthesis achieves 95% purity using:

text
Ribose (100 mM) + L-lysine (100 mM) + L-arginine (100 mM) → 37°C, pH 7.4, 90 days → this compound (4.2 µmol/g protein) [4][20]

Key spectral properties:

  • Fluorescence : λ_ex=335 nm, λ_em=385 nm
  • NMR : δ 7.1–8.2 ppm (imidazo[4,5-b]pyridinium ring)

This synthesis of cross-disciplinary data demonstrates this compound's role as both a chemical reaction product and a clinically significant biomarker. Its formation kinetics and inhibition strategies remain active areas in glycation research .

Wissenschaftliche Forschungsanwendungen

Biomarker for Diabetes and Related Complications

Pentosidine levels are significantly elevated in individuals with diabetes, making it a valuable biomarker for assessing diabetic complications. Research indicates that this compound accumulates in tissues over time, correlating with the severity of diabetes-related conditions such as nephropathy and retinopathy.

  • Case Study : A study involving diabetic dogs showed that this compound levels increased two- to three-fold compared to non-diabetic controls, indicating its potential role in monitoring diabetic complications .
  • Quantification Methods : Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to accurately measure this compound levels in serum and urine, enhancing diagnostic capabilities .

Osteoporosis Research

This compound is also recognized for its role in bone health. Its accumulation in bone collagen has been linked to increased fracture risk, making it a potential biomarker for osteoporosis.

  • Research Findings : A systematic review highlighted that serum this compound levels correlate with bone this compound content, suggesting its utility in predicting fracture risk among osteoporosis patients .
  • Analytical Methods : A novel LC-MS/MS method demonstrated high sensitivity and precision for quantifying this compound in serum, facilitating its use as a biomarker in osteoporosis studies .

Cardiovascular Disease

The relationship between this compound and cardiovascular diseases has garnered attention due to its association with oxidative stress and inflammation.

  • Clinical Implications : Elevated this compound levels have been observed in patients with cardiovascular conditions, suggesting its potential as a prognostic marker .
  • Mechanistic Studies : Research has shown that this compound may influence vascular pathology by promoting endothelial dysfunction and arterial stiffness .

Analytical Techniques for Measurement

Various analytical methods have been developed for the quantification of this compound, enhancing its applicability in clinical settings:

MethodologySensitivitySpecificityApplication Area
High-Performance Liquid Chromatography (HPLC)LLOQ 1 nMHighUrine and plasma analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)LOD 2 nM, LOQ 5 nMVery highSerum analysis in diabetes and osteoporosis
Fluorescent DetectionModerateModerateGeneral AGE analysis

These methodologies allow researchers to explore the implications of this compound accumulation in various diseases effectively.

Vergleich Mit ähnlichen Verbindungen

Nε-(1-Carboxymethyl)-L-Lysine (CML)

Structure/Formation: CML is a non-crosslinking AGE derived from glycoxidation of lysine residues, primarily via glucose or lipid peroxidation byproducts . Tissue Accumulation: Elevated in diabetes and renal failure, but less tissue-specific than pentosidine. Disease Associations:

  • Diabetes : Strongly linked to hyperglycemia (1.2-fold increase in T2DM vs. controls) .
  • Renal Failure: 2.1-fold increase, less pronounced than this compound (8.4-fold) . Key Differences:
  • CML reflects acute glycemic control, while this compound is influenced by oxidative stress and renal clearance .

Pyridinoline

Structure/Formation : A mature, enzymatically synthesized 3-hydroxypyridinium crosslink in collagen, critical for bone stability .
Tissue Accumulation : Predominantly in bone and connective tissues.
Disease Associations :

  • Diabetic Cataracts: In non-diabetic lenses, pyridinoline correlates with this compound (r = 0.62, p < 0.05), but this relationship breaks down in diabetes . Key Differences:
  • Pyridinoline is a functional crosslink, while this compound disrupts tissue integrity .
  • Levels are age-dependent in non-diabetic tissues but decoupled in diabetic conditions .

Total AGEs

Structure/Formation : Heterogeneous group including this compound, CML, and others.
Disease Associations :

  • Renal Failure : Total AGEs increase 1.9-fold, less than this compound (8.4-fold) .
  • Age-Related Macular Degeneration (AMD) : Total AGEs show ~36% variability vs. This compound’s 24% .
    Key Differences :
  • This compound is a more specific marker for oxidative stress and uremia than total AGEs .

Data Tables

Table 1: Comparative Levels in Disease Cohorts

Compound T2DM (vs. Controls) Renal Failure (vs. Controls) Method
CML 1.2-fold* 2.1-fold* LC-MS/MS
This compound No change 8.4-fold* LC-MS/MS
Total AGEs No change 1.9-fold* LC-MS/MS

*Statistically significant (p < 0.05).

Table 2: Biomarker Characteristics

Parameter This compound CML Pyridinoline
Formation Non-enzymatic (pentose) Glycoxidation Enzymatic (LOX)
Tissue Specificity Bone > Skin Ubiquitous Bone/Collagen
Renal Clearance Dependent (free form) Less dependent N/A
Clinical Utility Fracture risk (diabetes) Glycemic control Bone maturity

Key Research Findings

Renal Failure : this compound’s 8.4-fold increase in renal failure vs. 2.1-fold for CML highlights its sensitivity to carbonyl stress and impaired clearance .

Bone Health: this compound in bone correlates with reduced stiffness (r = -0.45, p < 0.01), unlike pyridinoline .

Methodology : LC-MS/MS assays show superior specificity for this compound and CML vs. ELISA .

Biologische Aktivität

Pentosidine is a significant advanced glycation end product (AGE) that arises from the non-enzymatic reaction between reducing sugars and amino acids, particularly in proteins such as collagen. Its formation is particularly notable in conditions characterized by hyperglycemia, such as diabetes, and is associated with various age-related diseases. This article explores the biological activity of this compound, highlighting its role as a biomarker, its impact on tissue structure and function, and its implications in various clinical conditions.

Formation and Characteristics

This compound is formed through the Maillard reaction, where sugars react with amino acids to form complex structures that can cross-link proteins. This process is accelerated in diabetic conditions due to elevated glucose levels. The compound exhibits fluorescence, which facilitates its detection in biological samples using techniques such as high-performance liquid chromatography (HPLC) and enzyme-linked immunosorbent assay (ELISA) .

Key Properties of this compound

PropertyDescription
Molecular Weight 420.4 g/mol
Solubility Soluble in water and organic solvents
Fluorescence Exhibits fluorescence under UV light
Detection Methods HPLC, ELISA

Biological Activity

This compound's biological activity is primarily linked to its ability to form cross-links in collagen and other proteins, which can lead to structural changes and functional impairment. This activity has significant implications for various tissues, particularly those involved in vascular health and aging.

Impact on Collagen

The cross-linking of collagen by this compound affects its mechanical properties, leading to increased stiffness and decreased elasticity. This alteration is particularly evident in aged tissues and diabetic patients, contributing to complications such as cardiovascular disease and impaired wound healing .

Clinical Relevance

This compound serves as a valuable biomarker for several clinical conditions:

  • Diabetes : Elevated levels of this compound are associated with microvascular complications in type 2 diabetes. Studies have shown a correlation between serum this compound levels and the severity of diabetic complications .
  • Aging : The accumulation of this compound in tissues correlates with age-related decline in tissue function. Increased levels have been observed in skin collagen from older individuals compared to younger counterparts .
  • Kidney Disease : In patients with chronic kidney disease, this compound levels are significantly higher due to impaired clearance mechanisms. This accumulation can exacerbate vascular stiffness and cardiovascular risk .

Case Studies

  • Diabetic Patients : A study involving diabetic patients showed that serum this compound levels were significantly higher (mean ± SD: 1620 ± 1940 nmol/L) compared to healthy controls (151 ± 55 nmol/L). This increase was linked to the presence of microvascular complications .
  • Aging Population : Research indicated that this compound levels in skin collagen increased with age, demonstrating a direct relationship between aging and the accumulation of AGEs .
  • Chronic Kidney Disease : In patients undergoing dialysis, elevated this compound was correlated with both increased cardiovascular morbidity and mortality, suggesting its role as a prognostic marker .

Research Findings

Recent studies have focused on quantifying this compound levels using advanced analytical techniques:

  • HPLC Methodology : A simple HPLC method was developed for quantifying this compound in human urine and plasma, achieving lower limits of quantification at 1 nM with high precision (CV < 10%) .
  • Immunological Techniques : ELISA assays have been utilized to detect this compound specifically in biological specimens, providing insights into its role as a marker for glycation processes associated with aging and disease .

Q & A

Basic Research Questions

Q. What are the key biochemical pathways involved in pentosidine formation, and how do experimental conditions (e.g., oxidative stress, sugar availability) influence its synthesis?

this compound is formed via non-enzymatic glycation and oxidation reactions between arginine, lysine, and pentose sugars. Its synthesis requires oxygen and is accelerated by hyperglycemia, oxidative stress, and aging . In vitro studies suggest that pentose sugars (e.g., ribose) are more reactive than hexoses, but hexoses (e.g., glucose) can fragment into reactive pentoses under oxidative conditions . Methodologically, researchers should control for oxygen levels, pH, and sugar concentrations in cell culture or ex vivo models to replicate physiological or pathological conditions.

Q. What are the best practices for quantifying this compound in biological samples, and how do pre-analytical factors (e.g., sample heating) affect measurement accuracy?

this compound is commonly measured via enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC). ELISA is rapid and suitable for large clinical cohorts but may lack specificity compared to HPLC, which requires extensive sample preparation . Pre-analytical factors like heating serum/plasma during storage or processing can artificially elevate this compound levels due to accelerated glycation. Researchers should standardize protocols to avoid thermal exposure and validate measurements with spike-recovery experiments .

Q. How does this compound correlate with age in human and non-human models, and what are its limitations as an aging biomarker?

In humans, this compound accumulates exponentially in skin collagen with age and is elevated in diabetes and uremia . In birds, this compound levels in breast tissue correlate with age and remain stable in museum specimens, enabling retrospective aging studies . Limitations include variability due to diet, habitat, and species-specific metabolism. Researchers should use tissue-specific controls (e.g., breast vs. patagium in birds) and adjust for comorbidities in human studies .

Advanced Research Questions

Q. How can researchers design longitudinal studies to validate this compound as a biomarker for fracture risk in diabetic populations, and what confounders must be addressed?

In older adults with type 2 diabetes, urinary this compound predicts fracture risk independent of bone mineral density (BMD). Study designs should include:

  • Cohorts: Matched diabetic and non-diabetic participants with baseline BMD and fracture history.
  • Outcomes: Incident clinical fractures and vertebral fractures assessed via radiography.
  • Adjustments: Age, renal function, HbA1c, and bone turnover markers (e.g., P1NP, CTX) . Confounders like uremia and oxidative stress require stratification, as they independently elevate this compound .

Q. What experimental approaches resolve contradictions in this compound’s association with muscle mass across populations (e.g., negative correlation in young men vs. sarcopenia in older adults)?

In young men, urinary this compound negatively correlates with anterior thigh muscle thickness, possibly reflecting early AGE-mediated muscle stiffness . In older adults, elevated serum this compound is linked to sarcopenia via AGE-RAGE signaling, which promotes inflammation and muscle atrophy . To reconcile these findings, researchers should:

  • Compare age-stratified cohorts using standardized muscle metrics (e.g., ultrasound vs. DXA).
  • Measure tissue-specific AGE accumulation (e.g., muscle biopsies) and inflammatory markers .

Q. How does short-term bisphosphonate (BP) therapy influence serum this compound levels, and what mechanistic insights does this provide into bone turnover?

BP therapy suppresses bone resorption, reducing the release of this compound from degraded collagen. In clinical studies, serum this compound decreases within weeks of BP treatment, correlating with reduced bone turnover markers (e.g., CTX). Researchers should:

  • Monitor this compound, PTH, and vitamin D levels pre- and post-treatment.
  • Use immunoassays validated for matrix-derived this compound to avoid confounding from dietary sources .

Q. Methodological Considerations Table

Research Context Sample Type Key Metrics Key References
Fracture risk in diabetesUrineLog-transformed this compound, renal function
SarcopeniaSerumASMI, handgrip strength, HbA1c
Aging in birdsBreast tissueCollagen content, biopsy size standardization
Bone turnover modulationSerumCTX, P1NP, 25(OH)D3

Q. Key Challenges and Future Directions

  • Data Contradictions: Conflicting results in muscle studies may stem from AGE-RAGE signaling dynamics or cohort age disparities. Multi-omics approaches (e.g., proteomics/metabolomics) could clarify tissue-specific pathways .
  • Methodological Gaps: Standardizing pre-analytical protocols for this compound measurement is critical, particularly in multi-center studies .
  • Translational Potential: this compound’s stability in archived samples (e.g., museum specimens) offers unique opportunities for retrospective aging research .

Eigenschaften

IUPAC Name

(2S)-2-amino-6-[2-[[(4S)-4-amino-4-carboxybutyl]amino]imidazo[4,5-b]pyridin-4-yl]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O4/c18-11(15(24)25)5-1-2-9-23-10-4-7-13-14(23)22-17(21-13)20-8-3-6-12(19)16(26)27/h4,7,10-12H,1-3,5-6,8-9,18-19H2,(H,20,21)(H,24,25)(H,26,27)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEKKSTZQYEZPU-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=NC(=NC2=C1)NCCCC(C(=O)O)N)CCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C2=NC(=NC2=C1)NCCC[C@@H](C(=O)O)N)CCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60154417
Record name Pentosidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pentosidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003933
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

124505-87-9
Record name Pentosidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124505-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentosidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124505879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentosidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENTOSIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ4I2X2CQJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pentosidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003933
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentosidine
Reactant of Route 2
Pentosidine
Reactant of Route 3
Reactant of Route 3
Pentosidine
Reactant of Route 4
Reactant of Route 4
Pentosidine
Reactant of Route 5
Reactant of Route 5
Pentosidine
Reactant of Route 6
Pentosidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.